molecular formula C7H12N2 B15130705 3-Diethylamino-acrylonitrile

3-Diethylamino-acrylonitrile

Cat. No.: B15130705
M. Wt: 124.18 g/mol
InChI Key: LLSHTDLKVJASIZ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-aMinoacrylonitrile is an organic compound with the molecular formula C7H12N2. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by its nitrile group and diethylamino group attached to an acrylonitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-3-aMinoacrylonitrile can be synthesized through the cyanoacetylation of amines. This involves the reaction of diethylamine with acrylonitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated to facilitate the reaction, resulting in the formation of N,N-diethyl-3-aMinoacrylonitrile .

Industrial Production Methods

Industrial production of N,N-diethyl-3-aMinoacrylonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-aMinoacrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-3-aMinoacrylonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-aMinoacrylonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the diethylamino group can engage in hydrogen bonding and other interactions. These interactions can modulate biological pathways and molecular targets, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Diethylamino-acrylonitrile
  • 2-Propenenitrile, 3-(diethylamino)
  • 3-(Diethylamino)prop-2-enenitrile

Uniqueness

N,N-diethyl-3-aMinoacrylonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(E)-3-(diethylamino)prop-2-enenitrile

InChI

InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3/b7-5+

InChI Key

LLSHTDLKVJASIZ-FNORWQNLSA-N

Isomeric SMILES

CCN(CC)/C=C/C#N

Canonical SMILES

CCN(CC)C=CC#N

Origin of Product

United States

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